REACTION_SMILES
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[CH3:17][OH:18].[CH:1]1([C:4](=[O:5])[c:6]2[cH:7][c:8]([N+:12]([O-:13])=[O:14])[cH:9][cH:10][cH:11]2)[CH2:2][CH2:3]1.[H:15][H:16]>>[CH:1]1([C:4](=[O:5])[c:6]2[cH:7][c:8]([NH2:12])[cH:9][cH:10][cH:11]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1cccc([N+](=O)[O-])c1)C1CC1
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Name
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Type
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product
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Smiles
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Nc1cccc(C(=O)C2CC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |